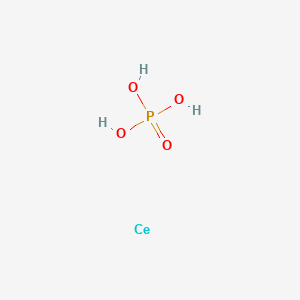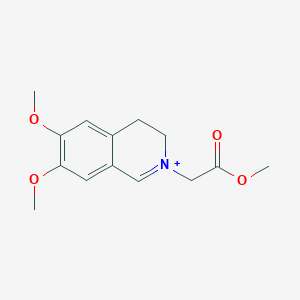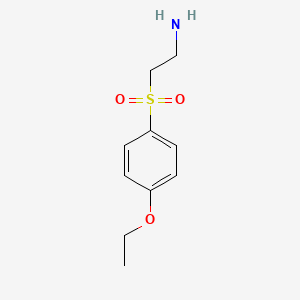
2-(4-Ethoxyphenylsulfonyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethoxyphenylsulfonyl)ethanamine is an organic compound with the molecular formula C10H15NO3S and a molecular weight of 229.30 g/mol . It is characterized by the presence of an ethanamine group attached to a 4-ethoxyphenylsulfonyl moiety. This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 2-(4-Ethoxyphenylsulfonyl)ethanamine typically involves multiple steps. One common method includes the reaction of 4-ethoxybenzenesulfonyl chloride with ethylenediamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
2-(4-Ethoxyphenylsulfonyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Scientific Research Applications
2-(4-Ethoxyphenylsulfonyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenylsulfonyl)ethanamine involves its interaction with specific molecular targets. The ethanamine group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the sulfonyl group can participate in various chemical interactions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
2-(4-Ethoxyphenylsulfonyl)ethanamine can be compared with other similar compounds such as:
2-(4-Methoxyphenylsulfonyl)ethanamine: This compound has a methoxy group instead of an ethoxy group, which can influence its chemical and biological properties.
2-(4-Methylphenylsulfonyl)ethanamine: The presence of a methyl group instead of an ethoxy group can lead to differences in reactivity and biological activity.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H15NO3S |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)sulfonylethanamine |
InChI |
InChI=1S/C10H15NO3S/c1-2-14-9-3-5-10(6-4-9)15(12,13)8-7-11/h3-6H,2,7-8,11H2,1H3 |
InChI Key |
YLLRNVTXGQNTDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


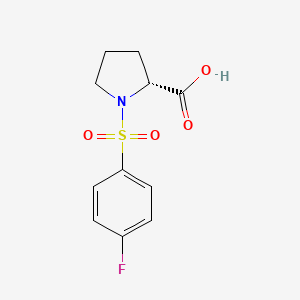
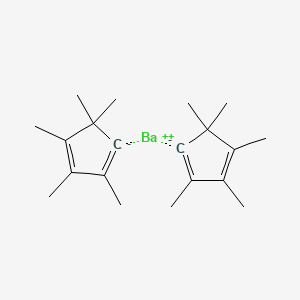

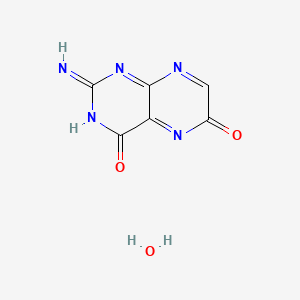
![(2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate](/img/structure/B12348361.png)
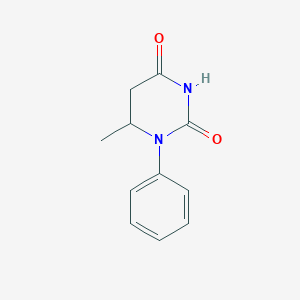
![[(1-isopropyl-1H-pyrazol-5-yl)methyl]propylamine](/img/structure/B12348375.png)
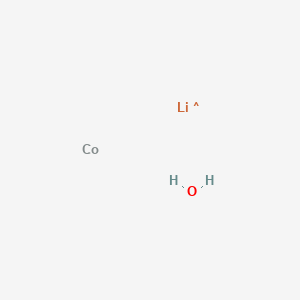

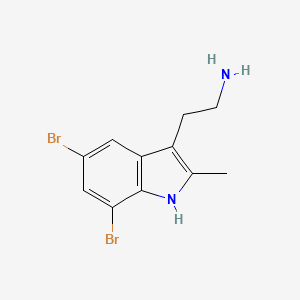
![3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester](/img/structure/B12348409.png)
